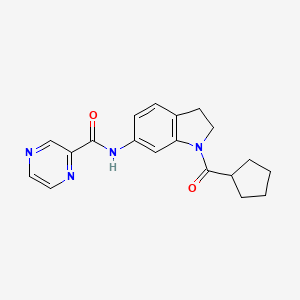
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamide, also known as CPD-Indolylpyrazine-2-carboxamide, is a heterocyclic compound with a wide range of applications in the field of scientific research. It is a derivative of indole and pyrazine, and is a colorless solid at room temperature. It has been used in a variety of laboratory experiments, including those related to drug discovery, cellular metabolism, and protein synthesis.
科学的研究の応用
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide has been used in a variety of scientific research applications. It has been used in drug discovery studies to identify novel compounds that may have therapeutic potential. It has also been used in studies of cellular metabolism to investigate the effects of various drugs and compounds on cellular processes. Additionally, it has been used in studies of protein synthesis to investigate the effects of various compounds on the synthesis of proteins.
作用機序
The mechanism of action of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide is not yet fully understood. It is believed to interact with various proteins and enzymes in the body, including those involved in drug metabolism and protein synthesis. Additionally, it has been shown to interact with various receptors in the body, including those involved in the regulation of cellular processes.
Biochemical and Physiological Effects
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects. Additionally, it has been shown to have neuroprotective effects in animal models of Parkinson's disease. In humans, it has been shown to have anti-inflammatory, anti-allergic, and anti-cancer effects.
実験室実験の利点と制限
The use of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and its structure can be easily modified to create novel compounds with potential therapeutic applications. Additionally, it is relatively stable, and can be stored at room temperature for extended periods of time. The main limitation of using N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide in laboratory experiments is that its mechanism of action is not yet fully understood, so its effects cannot be accurately predicted.
将来の方向性
The potential applications of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide in scientific research are vast. Future studies could focus on further exploring its mechanism of action, as well as its potential therapeutic applications. Additionally, further studies could be conducted to explore its potential uses in drug discovery, cellular metabolism, and protein synthesis. Additionally, further studies could be conducted to explore its potential uses in disease prevention and treatment. Finally, further studies could be conducted to explore its potential uses in the development of novel compounds with therapeutic potential.
合成法
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide is synthesized through a three-step process. The first step involves the reaction of indole with ethyl cyanoacetate in the presence of an appropriate base, such as sodium hydroxide, to form the corresponding N-acylated indole. The second step involves the reaction of the N-acylated indole with pyrazine-2-carboxylic acid in the presence of an appropriate base, such as sodium hydroxide, to form the corresponding N-acylated pyrazine-2-carboxamide. Finally, the N-acylated pyrazine-2-carboxamide is reacted with cyclopentanecarbonyl chloride in the presence of an appropriate base, such as sodium hydroxide, to form the desired N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)pyrazine-2-carboxamideyrazine-2-carboxamide.
特性
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(16-12-20-8-9-21-16)22-15-6-5-13-7-10-23(17(13)11-15)19(25)14-3-1-2-4-14/h5-6,8-9,11-12,14H,1-4,7,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIXXCSGWLZGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535976.png)
![2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535980.png)
![1-methanesulfonyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]piperidine-4-carboxamide](/img/structure/B6535981.png)
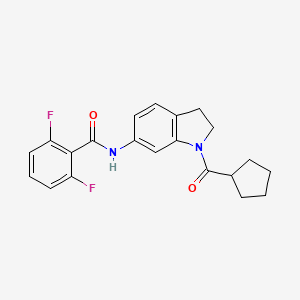

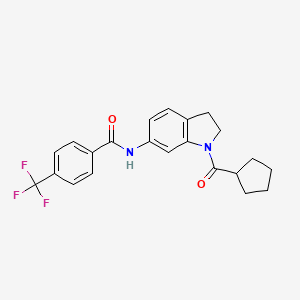
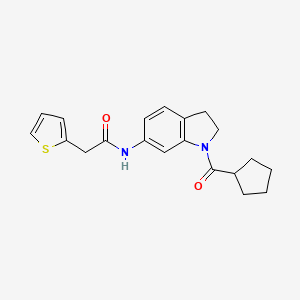



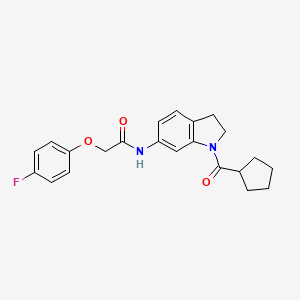
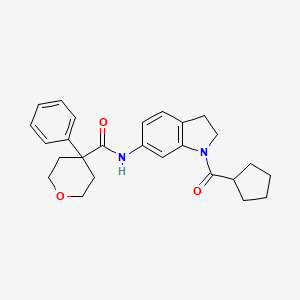

![methyl 4-{[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]carbamoyl}benzoate](/img/structure/B6536073.png)
